4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-[2-(dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-21(2)25(22,23)20-15-10-6-4-8-13(15)16-11-24-17(19-16)12-7-3-5-9-14(12)18/h3-11,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMTHVZMMSWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
- 4-[2-(Methylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
- 4-[2-(Ethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
Uniqueness
4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole is unique due to the specific combination of substituents on the thiazole ring. The presence of both dimethylsulfamoylamino and fluorophenyl groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole is part of a class of thiazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thiazole ring substituted with dimethylsulfamoyl and fluorophenyl groups. This specific configuration is believed to enhance its biological activity through increased lipophilicity and interaction with target enzymes.
Biological Activity Overview
Thiazole derivatives have been shown to exhibit a range of biological activities, including:
- Antifungal Activity : Several studies indicate that thiazole derivatives can inhibit the growth of fungal pathogens by targeting critical biosynthetic pathways.
- Antimicrobial Properties : These compounds are also noted for their effectiveness against various bacterial strains.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.
Antifungal Activity
Research indicates that compounds similar to This compound can inhibit ergosterol synthesis in fungi, a crucial component of their cell membranes.
The primary mechanism involves the inhibition of the enzyme CYP51 , which is integral to ergosterol biosynthesis. This inhibition leads to increased cellular permeability and ultimately cell death in fungal pathogens such as Candida albicans and Candida parapsilosis.
Case Study Findings
A recent study synthesized several thiazole derivatives and tested their antifungal activity using the modified EUCAST protocol. The results showed that specific compounds exhibited significant antifungal properties:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | 1.50 | Candida albicans |
These findings suggest that the presence of electronegative substituents, such as fluorine, enhances antifungal activity by increasing electron density on the aromatic rings.
Antimicrobial Activity
In addition to antifungal properties, thiazole derivatives have shown promise against various bacterial strains. The broad-spectrum antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Cytotoxicity Analysis
Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that the synthesized thiazole derivatives had varying degrees of cytotoxic effects:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin (control) | >1000 |
These results indicate that while the compounds are effective against fungal cells, they exhibit minimal cytotoxicity towards normal mammalian cells at effective concentrations.
In Silico Studies
Molecular docking studies have been performed to predict the binding affinities of these compounds to CYP51. The docking scores suggest strong interactions between the thiazole derivatives and key residues within the active site of the enzyme:
- Key Residues : Tyr76, Phe255, Met433
- Binding Affinity : High correlation with observed biological activity
Q & A
Q. What are the standard synthetic routes for constructing the 1,3-thiazole core in this compound?
The 1,3-thiazole ring is typically synthesized via cyclization reactions. A common method involves reacting α-haloketones with thiourea derivatives or 2-aminothiophenol analogs under controlled conditions. For example, cyclization of 2-aminothiophenol derivatives with α-bromoketones in ethanol or DMF at 60–80°C yields the thiazole backbone. Post-synthetic modifications, such as Suzuki coupling for aryl group introduction (e.g., 2-fluorophenyl), are often employed .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios.
- FT-IR : Identification of functional groups (e.g., sulfonamide N–H stretch at ~3300 cm).
- Elemental Analysis : Validation of C, H, N, S content (e.g., ±0.3% deviation from theoretical values indicates purity) .
- Melting Point : Consistency across batches (e.g., 80–93°C for similar thiazoles) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Solubility is evaluated in solvents like DMSO, ethanol, or PBS (pH 7.4) using UV-Vis spectroscopy or HPLC. For example, prepare saturated solutions, centrifuge to remove undissolved particles, and quantify via calibration curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the coupling of dimethylsulfamoylamino and 2-fluorophenyl groups?
Optimization strategies:
- Catalyst Screening : Use Pd(PPh) or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) vs. mixed solvents (e.g., EtOH/HO).
- Temperature Gradients : Reaction at 80°C for 12 hours may enhance coupling efficiency compared to lower temperatures.
Contradictory yields across studies (e.g., 87% vs. 96% for similar thiazoles ) suggest batch-specific variability, necessitating controlled reagent drying and inert atmospheres .
Q. What methodologies are recommended for resolving discrepancies in elemental analysis data?
If experimental C/H/N values deviate from theoretical calculations (e.g., C: 69.48% observed vs. 69.20% calculated ):
- Repeat Analysis : Ensure sample dryness and combustion completeness.
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular composition .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the dimethylsulfamoylamino group?
- Analog Synthesis : Replace dimethylsulfamoylamino with methylsulfonamide or acetyl groups.
- Biological Assays : Compare inhibitory potency in enzyme assays (e.g., kinase or protease targets).
- Computational Docking : Use software like AutoDock Vina to predict binding interactions with target proteins, referencing similar docking poses observed for fluorophenyl-thiazoles .
Q. What experimental approaches are suitable for analyzing stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
Q. How should researchers address contradictory biological activity data across studies?
If a compound shows variable IC values in enzyme inhibition assays:
- Standardize Assay Conditions : Use identical buffer systems, enzyme concentrations, and incubation times.
- Control for Solvent Effects : Ensure DMSO concentrations are ≤0.1% to avoid artifacts.
- Validate with Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert gas purging for moisture-sensitive steps .
- Characterization : Cross-validate spectral data with PubChem or Reaxys entries for analogous compounds .
- Biological Testing : Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
